molecular formula C7H6Br2N4 B12920835 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-77-9

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine

Katalognummer: B12920835
CAS-Nummer: 787591-77-9
Molekulargewicht: 305.96 g/mol
InChI-Schlüssel: XCRLVWNZCAFUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of bromine atoms at positions 3 and 5, along with a methyl group at the nitrogen atom, makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the bromination of N-methylimidazo[1,2-a]pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazopyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazopyrazine core play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dibromoimidazo[1,2-a]pyridine
  • 3,5-Dibromoimidazo[1,2-a]pyrimidine
  • 3,5-Dibromoimidazo[1,2-a]pyrazine

Uniqueness

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

787591-77-9

Molekularformel

C7H6Br2N4

Molekulargewicht

305.96 g/mol

IUPAC-Name

3,5-dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H6Br2N4/c1-10-6-7-12-3-5(9)13(7)4(8)2-11-6/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

XCRLVWNZCAFUGC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=C(N2C1=NC=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.